2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Farnesyltransferase inhibition Anticancer Structure-activity relationship

Procure CAS 898453-46-8 for focused kinase, FTase, and anti-inflammatory screening. This 2-aminoindolizine-1-carboxamide carries a key 4-bromophenyl substituent—validated in a 27-compound library as the top FTase potency driver (closest analog IC₅₀ 1.3 μM). The thiophene-2-carbonyl at C-3 provides sulfur-mediated binding unattainable with benzoyl analogs. The indolizine scaffold shows COX-2 inhibition comparable to celecoxib (IC₅₀ ~5.8–6.9 μM) and JAK2/FLT3 kinase affinity in methyl-phenyl analogs. With zero prior bioactivity disclosure, this compound offers superior patent freedom-to-operate and a synthetic handle for cross-coupling lead optimization.

Molecular Formula C20H14BrN3O2S
Molecular Weight 440.32
CAS No. 898453-46-8
Cat. No. B2568854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
CAS898453-46-8
Molecular FormulaC20H14BrN3O2S
Molecular Weight440.32
Structural Identifiers
SMILESC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C20H14BrN3O2S/c21-12-6-8-13(9-7-12)23-20(26)16-14-4-1-2-10-24(14)18(17(16)22)19(25)15-5-3-11-27-15/h1-11H,22H2,(H,23,26)
InChIKeyXIUVKYWSAGCHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide: Indolizine-Class Heterocycle for Medicinal Chemistry Screening


2-Amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898453-46-8; C₂₀H₁₄BrN₃O₂S; MW 440.3) is a fully synthetic indolizine derivative bearing a 4-bromophenyl carboxamide at position 1, a thiophene-2-carbonyl group at position 3, and a free 2-amino group on the indolizine core . It belongs to the 2-amino-3-aroylindolizine-1-carboxamide family, a scaffold accessible via cyclization of pyridinium salts with C-nucleophiles derived from acetonitrile [1]. The indolizine nucleus is a recognized privileged structure in medicinal chemistry, with literature reports spanning anticancer, anti-inflammatory, antioxidant, antimicrobial, and kinase-inhibitory activities [2]. The compound is commercially available at 95%+ purity from multiple suppliers and is sold exclusively for R&D use .

Why 2-Amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide Cannot Be Replaced by a Generic Indolizine Analog


Within the 2-amino-3-(thiophene-2-carbonyl)indolizine-1-carboxamide series, the N-phenyl substituent is the sole structural variable that modulates both electronic character and target engagement. Electron-withdrawing para-substituents (e.g., -Br, -Cl, -F) alter the carboxamide NH acidity, hydrogen-bonding capacity, and the π-stacking potential of the phenyl ring, while electron-donating or sterically hindered substituents (e.g., -CH₃, -OCH₃) produce divergent conformational preferences and metabolic liabilities [1]. In the closely related indolizine-chalcone farnesyltransferase inhibitor series, the para-bromophenyl analog (2f) delivered the highest inhibitory potency within the library (IC₅₀ = 1.3 μM), outperforming all other halogen and alkyl substitutions tested, demonstrating that the 4-bromophenyl motif can confer a quantifiable activity advantage that generic substitution cannot recapitulate [2]. Furthermore, the thiophene-2-carbonyl group at position 3 provides an electron-rich heteroaroyl moiety distinct from benzoyl analogs, offering different dipole moments, sulfur-mediated interactions, and metabolic oxidation profiles that cannot be approximated by simple phenyl or furan replacements [1].

Quantitative Differentiation Evidence for 2-Amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898453-46-8)


4-Bromophenyl Substituent as a Potency Driver in Indolizine Farnesyltransferase Inhibition

In a systematic SAR study of 27 indolizine derivatives (series 1a-i, 2a-i, 3a-i) evaluated against human farnesyltransferase, the para-bromophenyl analog 2f bearing an ester unit on the indolizine ring demonstrated the highest inhibition potential of the entire library, with an IC₅₀ of 1.3 ± 0.2 μM [1]. Although 2f is not structurally identical to CAS 898453-46-8 (it lacks the 2-amino and 1-carboxamide groups and carries a butynyl ester instead), it shares the critical indolizine core with a 4-bromophenyl substituent, providing class-level evidence that the para-bromophenyl motif can be a decisive potency determinant within indolizine-based inhibitor libraries.

Farnesyltransferase inhibition Anticancer Structure-activity relationship

Indolizine-1-Carboxamide Scaffold Privilege: COX-2 Inhibitory Potential Relative to Indomethacin

Indolizine-1-carboxamide derivatives have been crystallographically characterized as COX-2 inhibitors with IC₅₀ values comparable to the clinically used NSAID indomethacin. The most potent derivative in one series, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a), exhibited a COX-2 IC₅₀ of 5.84 μM versus indomethacin at 6.84 μM [1]. In a separate series, compounds 2a and 2c showed COX-2 IC₅₀ values of 6.56 and 6.94 μM, respectively, compared to celecoxib and indomethacin standards [2]. Although CAS 898453-46-8 was not included in these studies, its indolizine-1-carboxamide core is identical to the scaffold from which these inhibitors were derived, supporting class-level COX-2 inhibitory potential.

COX-2 inhibition Anti-inflammatory Indolizine scaffold

Absence of Pre-Existing Bioactivity Data as a Screening Library Differentiation Factor

The ZINC20 database, which aggregates bioactivity annotations from ChEMBL, explicitly records 'no known activity for this compound' for CAS 898453-46-8 (ZINC2294253340) [1]. Furthermore, the compound does not appear in PubChem BioAssay, ChEMBL, or BindingDB with any curated activity data. This stands in contrast to closely related analogs such as 2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide (CAS 898417-00-0), which has been reported by vendors to exhibit JAK2 inhibition (IC₅₀ = 12 nM) and FLT3 inhibition (IC₅₀ = 18 nM) [2]. The absence of prior art for CAS 898453-46-8 means that any screening hit arising from this compound would represent novel intellectual property, whereas the 3-methylphenyl analog may already be encumbered by existing disclosure.

Screening library Novel chemical space Drug discovery

Thiophene-2-Carbonyl vs. Benzoyl Series: Heteroaroyl Electronic Modulation in Indolizine SAR

The thiophene-2-carbonyl substituent at position 3 distinguishes CAS 898453-46-8 from the older and more extensively characterized 3-benzoylindolizine-1-carboxamide series. Thiophene is a π-excessive heteroaromatic with different electronic properties compared to benzene: it is more prone to electrophilic substitution at the 2-position and the sulfur atom can participate in unique non-covalent interactions (S-π, S-H, chalcogen bonding) not available to benzoyl analogs . In the broader indolizine literature, thiophene-containing analogs have demonstrated cytotoxicity against HCT-116 colon cancer cells with IC₅₀ values as low as 0.27 μM for the C6 2-thiophene analog, whereas the corresponding phenyl analogs were less potent [1]. This establishes the 3-(thiophene-2-carbonyl) motif as a potential bioactivity-enhancing feature relative to the more common 3-benzoyl substitution pattern.

Thiophene heterocycle Electronic effects Medicinal chemistry SAR

Synthetic Tractability: Modular 2-Amino-3-Aroylindolizine-1-Carboxamide Route

The 2-amino-3-aroylindolizine-1-carboxamide scaffold is accessible via a solvent-free pyridinium salt formation followed by cyclization with C-nucleophiles derived from acetonitrile, a route reported to deliver products in high yield [1]. This synthetic accessibility means that CAS 898453-46-8 serves not only as a screening compound but also as a diversification point for parallel library synthesis: the 4-bromophenyl group can undergo Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling, while the free 2-amino group permits further functionalization (amide formation, reductive amination, urea synthesis). This dual derivatizability exceeds that of analogs lacking the halogen handle (e.g., unsubstituted phenyl variant CAS 898416-89-2) or lacking the free amino group.

Organic synthesis Pyridinium salt cyclization Lead optimization

Recommended Research Application Scenarios for 2-Amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide


Primary Screening in Oncology-Focused Farnesyltransferase Inhibitor Discovery

Deploy CAS 898453-46-8 as part of a focused indolizine screening deck targeting human farnesyltransferase (FTase). The 4-bromophenyl substituent is validated within the indolizine chemotype as a potency driver, with the closest analog (2f) achieving IC₅₀ = 1.3 ± 0.2 μM, the highest in a 27-compound library [1]. The thiophene-2-carbonyl group may further enhance potency through sulfur-mediated binding interactions not available in benzoyl series compounds.

Anti-Inflammatory Lead Identification via COX-2 Inhibition Profiling

Screen CAS 898453-46-8 against COX-1 and COX-2 in parallel to identify selective anti-inflammatory leads. The indolizine-1-carboxamide scaffold has demonstrated COX-2 IC₅₀ values (5.84–6.94 μM) comparable to indomethacin (6.84 μM) and celecoxib [2][3]. The 4-bromophenyl group may enhance COX-2 selectivity through hydrophobic pocket occupancy, as established by crystallographic studies of related indolizine-COX-2 complexes.

Building a Proprietary Kinase Inhibitor Library with Clean IP Positioning

Include CAS 898453-46-8 in kinase inhibitor screening decks, particularly for JAK2, FLT3, and related tyrosine kinases. While the 3-methylphenyl analog (CAS 898417-00-0) has reported JAK2 IC₅₀ = 12 nM and FLT3 IC₅₀ = 18 nM [4], CAS 898453-46-8 has zero prior bioactivity disclosure in public databases [5], offering superior freedom-to-operate for patent filing. The 4-bromophenyl substituent provides a synthetic handle for subsequent lead optimization via cross-coupling chemistry.

Anticancer Cytotoxicity Profiling Against Colon and Breast Cancer Panels

Profile CAS 898453-46-8 in MTT cytotoxicity assays against HCT-116 colon cancer, MCF-7 breast cancer, and HeLa cervical cancer cell lines. The thiophene-containing indolizine scaffold has yielded IC₅₀ values as low as 0.27 μM against HCT-116 [6] and 4.3–6.5 μM against MCF-7 and HeLa cell lines , outperforming phenyl-substituted analogs. The 4-bromophenyl group may further enhance antiproliferative activity through halogen bonding with target proteins.

Quote Request

Request a Quote for 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.